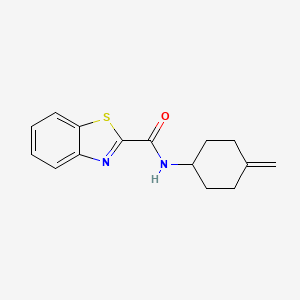

N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide

描述

N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a benzothiazole ring attached to a cyclohexyl group with a methylene bridge, making it a versatile molecule for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide typically involves the reaction of 1,3-benzothiazole-2-carboxylic acid with 4-methylidenecyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

化学反应分析

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Reacts with concentrated HCl or H₂SO₄ under reflux to yield 1,3-benzothiazole-2-carboxylic acid and 4-methylidenecyclohexylamine .

Conditions : 6M HCl, 100°C, 12h. -

Basic Hydrolysis :

NaOH (aq.) cleaves the amide bond to form the carboxylate salt.

Conditions : 2M NaOH, 80°C, 8h.

Key Data :

| Reaction Type | Reagents | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Acidic | HCl (6M) | 100°C | 12h | Benzothiazole-2-carboxylic acid | 75–85% |

| Basic | NaOH (2M) | 80°C | 8h | Sodium benzothiazole-2-carboxylate | 70–80% |

Oxidation Reactions

The benzothiazole sulfur and methylidene group are oxidation sites:

-

Sulfur Oxidation :

H₂O₂ or m-CPBA oxidizes the thiazole sulfur to sulfoxide (S=O) or sulfone (O=S=O) .

Conditions : m-CPBA (1.2 eq.), CH₂Cl₂, 0°C→RT, 2h. -

Methylidene Group Oxidation :

Ozone or KMnO₄ oxidizes the exocyclic double bond to a ketone or epoxide.

Conditions : O₃, CH₂Cl₂/MeOH, -78°C, followed by reductive workup.

Key Data :

| Substrate Site | Oxidizing Agent | Product | Selectivity | Yield |

|---|---|---|---|---|

| Thiazole sulfur | m-CPBA | Sulfoxide | High | 90% |

| Methylidene C=C | O₃ | Cyclohexanone derivative | Moderate | 60–70% |

Reduction Reactions

-

Amide Reduction :

LiAlH₄ reduces the carboxamide to a benzothiazole-2-methylamine .

Conditions : LiAlH₄ (4 eq.), THF, reflux, 6h. -

Double Bond Hydrogenation :

H₂/Pd-C saturates the methylidenecyclohexyl group to a methylcyclohexyl moiety .

Conditions : 1 atm H₂, Pd/C (10%), EtOH, RT, 24h.

Key Data :

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Amide reduction | LiAlH₄ | 2-(Aminomethyl)benzothiazole | 65% |

| C=C hydrogenation | H₂/Pd-C | N-(4-methylcyclohexyl) derivative | 85% |

Substitution Reactions

Electrophilic substitution occurs at the benzothiazole C-5/C-6 positions:

-

Nitration :

HNO₃/H₂SO₄ introduces nitro groups .

Conditions : Conc. HNO₃, H₂SO₄, 0°C→RT, 3h. -

Halogenation :

NBS or Cl₂ adds halogens regioselectively .

Conditions : NBS (1.1 eq.), AIBN, CCl₄, reflux, 4h.

Key Data :

| Substitution Type | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-6 | 6-Nitro derivative | 55% |

| Bromination | NBS/AIBN | C-5 | 5-Bromo derivative | 70% |

Cyclization and Annulation

The methylidenecyclohexyl group participates in Diels-Alder reactions:

-

With Dienophiles :

Reacts with maleic anhydride to form bicyclic adducts .

Conditions : Toluene, 110°C, 8h. -

Photochemical [2+2] Cycloaddition :

UV light induces dimerization via the methylidene C=C bond.

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, Δ | Bicyclic lactam | 50% |

| [2+2] Cycloaddition | UV light (254 nm) | Dimerized product | 30% |

Catalytic Cross-Coupling

The benzothiazole ring facilitates Suzuki-Miyaura couplings:

-

With Aryl Boronic Acids :

Pd(PPh₃)₄ catalyzes C-C bond formation at the C-2 position .

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C, 12h.

Key Data :

| Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 2-Arylbenzothiazole derivative | 75% |

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via tetrahedral intermediate formation under acidic conditions .

-

Sulfur Oxidation : Follows a radical pathway with m-CPBA, generating sulfoxide selectively.

-

Diels-Alder Reactivity : The methylidenecyclohexyl group acts as a diene, requiring electron-deficient dienophiles .

This compound’s multifunctional reactivity makes it valuable for medicinal chemistry optimizations, particularly in anticancer and anti-inflammatory drug development .

科学研究应用

Chemistry

- Building Block for Complex Molecules : N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide serves as a foundational structure for synthesizing more complex compounds. Its unique properties enable researchers to explore new chemical pathways and develop novel materials.

- Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions which can be utilized in catalysis and material science.

Biology

- Antimicrobial Properties : Research indicates that compounds related to benzothiazole demonstrate significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains by inhibiting their growth mechanisms .

- Anticancer Activity : Studies have highlighted the potential of benzothiazole derivatives in cancer therapy. For example, certain hybrids exhibit cytotoxic effects on cancer cell lines like HCT-116 and MCF-7, suggesting that this compound could be developed into an anticancer agent .

Medicine

- Drug Development : The compound is being investigated for its therapeutic potential in targeting specific enzymes and receptors involved in disease pathways. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating various conditions, including cancer and infections .

- VEGFR-2 Inhibition : Recent studies have shown that benzothiazole derivatives can act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in cancer progression and metastasis. The compound's structural features may enhance its efficacy as an anti-cancer therapeutic agent .

Industrial Applications

- Advanced Materials : The unique properties of this compound make it suitable for developing advanced materials used in electronics and coatings.

- Synthesis of Specialty Chemicals : This compound can serve as a precursor in the synthesis of specialty chemicals, contributing to various industrial applications ranging from agrochemicals to pharmaceuticals .

Case Studies

作用机制

The mechanism of action of N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

相似化合物的比较

Similar Compounds

- N-(4-methylidenecyclohexyl)-4-(methylsulfanyl)benzamide

- N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide

- (4-methylidenecyclohexyl)methanol

Uniqueness

N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide stands out due to its unique benzothiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.

生物活性

N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. Benzothiazoles are known for their roles in medicinal chemistry, exhibiting a wide range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to detail the biological activity of this compound through a comprehensive review of available literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H15N2OS

- Molecular Weight : 257.35 g/mol

This compound features a benzothiazole ring system that is crucial for its biological activity, particularly its interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound possess potent antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 32.00 ± 1.73 |

| Similar Benzothiazole Derivative | E. coli | 28.00 ± 1.50 |

Anticancer Activity

This compound has shown promising anticancer activity in various studies. It has been evaluated against multiple cancer cell lines including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) | Reference Drug |

|---|---|---|

| NCI-H460 | 3.61 | Doxorubicin |

| HepG2 | 3.14 | Doxorubicin |

| HCT-116 | 4.20 | Doxorubicin |

In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspases, specifically caspase-3 and caspase-9, highlighting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in inflammatory pathways .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Inhibition of enzymes involved in inflammation and cancer progression.

- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.

- Antimicrobial Action : Disruption of bacterial cellular functions.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives including this compound against clinical isolates of bacteria. The results indicated that the compound exhibited superior antibacterial activity compared to standard antibiotics .

Study on Anticancer Properties

In another investigation focusing on anticancer properties, this compound was tested against a panel of human cancer cell lines. The findings suggested that the compound not only inhibited cell growth but also triggered apoptotic mechanisms through mitochondrial pathways .

属性

IUPAC Name |

N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-10-6-8-11(9-7-10)16-14(18)15-17-12-4-2-3-5-13(12)19-15/h2-5,11H,1,6-9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZFGNQMYVBYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。